Melting Point Differentiation from the Des-Nitro Analog N-(2,4-Difluorophenyl)acetamide
The melting point of N-(2,4-difluoro-5-nitrophenyl)acetamide (140–148°C) is 18–24°C higher than that of the des-nitro structural analog N-(2,4-difluorophenyl)acetamide (CAS 399-63-7, mp 122–124°C), reflecting the additional intermolecular interactions introduced by the 5-nitro substituent . This elevated melting point is also approximately 46–52°C above that of the precursor aniline, 2,4-difluoro-5-nitroaniline (CAS 123344-02-5, mp 94–96°C), demonstrating the substantial effect of N-acetylation on thermal stability . The acetamide protection of the aniline nitrogen reduces the polarity and hydrogen-bonding capacity of the molecule, which directly impacts its utility as a stable, crystalline intermediate suitable for long-term storage and precise weighing in parallel synthesis workflows.
| Evidence Dimension | Melting point (experimental) |
|---|---|
| Target Compound Data | 140–148°C (mp range reported across suppliers: 140–143°C and 146–148°C) |
| Comparator Or Baseline | N-(2,4-difluorophenyl)acetamide (CAS 399-63-7): mp 122–124°C; 2,4-difluoro-5-nitroaniline (CAS 123344-02-5): mp 94–96°C |
| Quantified Difference | 18–24°C higher than des-nitro acetamide analog; 46–52°C higher than free aniline precursor |
| Conditions | Experimental melting point determination from multiple supplier certificates of analysis (ChemExper, cnreagent, ChemBlink) |
Why This Matters
Higher melting point and crystallinity enhance ease of handling, storage stability, and weighing accuracy in automated synthesis platforms compared to the des-nitro or free aniline analogs.
